molecular formula C8H6ClF3O2S B1528749 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1261753-79-0

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1528749
CAS No.: 1261753-79-0
M. Wt: 258.65 g/mol
InChI Key: RPUAGOQMBBWRPE-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method involves the use of sulfonyl chloride reagents in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize yield and purity. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the specific nucleophile used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both a methyl group and a trifluoromethyl group on the benzene ring can influence the compound’s electronic properties and its interactions with other molecules .

Properties

IUPAC Name

3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c1-5-4-6(15(9,13)14)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUAGOQMBBWRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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